molecular formula C8H3Br2NO3 B13944313 5,7-Dibromo-1H-benzo[d][1,3]oxazine-2,4-dione

5,7-Dibromo-1H-benzo[d][1,3]oxazine-2,4-dione

Cat. No.: B13944313
M. Wt: 320.92 g/mol
InChI Key: ODHPHGCLQNAIAG-UHFFFAOYSA-N
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Description

5,7-Dibromo-1H-benzo[d][1,3]oxazine-2,4-dione is a halogenated derivative of the benzoxazine-2,4-dione scaffold, a heterocyclic system widely studied for its pharmacological and synthetic utility. The dibromo substitution at positions 5 and 7 likely enhances electrophilicity and steric bulk, influencing reactivity and biological activity .

Properties

Molecular Formula

C8H3Br2NO3

Molecular Weight

320.92 g/mol

IUPAC Name

5,7-dibromo-1H-3,1-benzoxazine-2,4-dione

InChI

InChI=1S/C8H3Br2NO3/c9-3-1-4(10)6-5(2-3)11-8(13)14-7(6)12/h1-2H,(H,11,13)

InChI Key

ODHPHGCLQNAIAG-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C2=C1NC(=O)OC2=O)Br)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Dibromo-1H-benzo[d][1,3]oxazine-2,4-dione typically involves the bromination of 1H-benzo[d][1,3]oxazine-2,4-dione. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific conditions to ensure selective bromination at the desired positions.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimizing the bromination process to achieve high yields and purity, possibly using continuous flow reactors or other advanced techniques to control reaction parameters.

Chemical Reactions Analysis

Types of Reactions

5,7-Dibromo-1H-benzo[d][1,3]oxazine-2,4-dione can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts and appropriate ligands for Suzuki or Heck coupling.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

5,7-Dibromo-1H-benzo[d][1,3]oxazine-2,4-dione has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug discovery and development.

    Industry: Utilized in the synthesis of advanced materials and as a precursor for various chemical processes.

Mechanism of Action

The mechanism of action of 5,7-Dibromo-1H-benzo[d][1,3]oxazine-2,4-dione is not fully understood. its biological activities are likely due to its ability to interact with specific molecular targets and pathways. For example, its anticancer properties may involve the inhibition of key enzymes or signaling pathways involved in cell proliferation and survival.

Comparison with Similar Compounds

Key Findings and Implications

Halogenation Effects : Bromine atoms increase molecular weight and melting points, enhancing thermal stability and electrophilicity for nucleophilic reactions .

Synthetic Efficiency : Chlorinated derivatives (e.g., 6,7-dichloro) achieve higher yields (98%) compared to brominated analogs, likely due to milder reaction conditions .

Bioactivity Trends : Halogenated benzoxazines show promise in antimicrobial and anticancer applications, with substituent position critically influencing activity .

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